molecular formula C33H53F3N4O9 B12369400 Gallinamide A (TFA)

Gallinamide A (TFA)

Cat. No.: B12369400
M. Wt: 706.8 g/mol
InChI Key: LSQVWYLBGSKLOU-VXEXLYRGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The first stereoselective synthesis of Gallinamide A was reported by Conroy and co-workers . The synthesis involves multiple steps, including the formation of key intermediates and the use of protecting groups to ensure the correct stereochemistry. The reaction conditions typically involve the use of organic solvents, catalysts, and temperature control to achieve the desired product.

Industrial Production Methods

Industrial production of Gallinamide A is not well-documented, but it is likely to involve large-scale synthesis using similar methods to those used in laboratory settings. This would include optimizing reaction conditions for scalability and yield, as well as ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Gallinamide A undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of Gallinamide A include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Gallinamide A can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

Gallinamide A has a wide range of scientific research applications, including:

Mechanism of Action

Gallinamide A exerts its effects by selectively inhibiting the human cysteine protease Cathepsin L1 . This inhibition is achieved through the formation of a covalent bond between the compound and the active site of the enzyme, preventing the enzyme from carrying out its normal function. The molecular targets and pathways involved include the cysteine cathepsin protease family, which plays a role in various diseases and biological processes .

Comparison with Similar Compounds

Gallinamide A is unique in its high selectivity and potency as an inhibitor of Cathepsin L1 . Similar compounds include:

Gallinamide A stands out due to its potent inhibitory activity and selectivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C33H53F3N4O9

Molecular Weight

706.8 g/mol

IUPAC Name

[(2S)-1-[[(2S)-1-[[(E,2S)-5-[(2S)-3-methoxy-2-methyl-5-oxo-2H-pyrrol-1-yl]-5-oxopent-3-en-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] (2S,3S)-2-(dimethylamino)-3-methylpentanoate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C31H52N4O7.C2HF3O2/c1-12-20(6)28(34(9)10)31(40)42-25(16-19(4)5)30(39)33-23(15-18(2)3)29(38)32-21(7)13-14-26(36)35-22(8)24(41-11)17-27(35)37;3-2(4,5)1(6)7/h13-14,17-23,25,28H,12,15-16H2,1-11H3,(H,32,38)(H,33,39);(H,6,7)/b14-13+;/t20-,21-,22-,23-,25-,28-;/m0./s1

InChI Key

LSQVWYLBGSKLOU-VXEXLYRGSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)/C=C/C(=O)N1[C@H](C(=CC1=O)OC)C)N(C)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)OC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C=CC(=O)N1C(C(=CC1=O)OC)C)N(C)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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